molecular formula C14H16ClN3 B1584581 Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, monohydrochloride CAS No. 2298-13-7

Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, monohydrochloride

Cat. No.: B1584581
CAS No.: 2298-13-7
M. Wt: 261.75 g/mol
InChI Key: PUDCZUQFOPHIGU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-methyl-4-[(2-methylphenyl)diazenyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3.ClH/c1-10-5-3-4-6-14(10)17-16-12-7-8-13(15)11(2)9-12;/h3-9H,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDCZUQFOPHIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062312
Record name C.I. Solvent Yellow 3, monohydrochloride
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Molecular Weight

261.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2298-13-7
Record name Benzenamine, 2-methyl-4-[2-(2-methylphenyl)diazenyl]-, hydrochloride (1:1)
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Record name Benzenamine, 2-methyl-4-[2-(2-methylphenyl)diazenyl]-, hydrochloride (1:1)
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Record name C.I. Solvent Yellow 3, monohydrochloride
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Record name 4-[(o-tolyl)azo]-o-toluidinium chloride
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Mechanism of Action

Biological Activity

Introduction

Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, monohydrochloride, commonly known as Solvent Yellow 3, is an azo dye with a complex chemical structure and diverse applications. This compound has garnered attention for its biological activity, particularly in toxicological studies and its potential implications in human health and environmental safety.

Chemical Properties

  • Molecular Formula: C₁₄H₁₅N₃
  • Molecular Weight: 225.29 g/mol
  • CAS Registry Number: 97-56-3
  • IUPAC Name: Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its potential mutagenicity and carcinogenicity. Azo dyes are known to undergo metabolic activation to form reactive intermediates that can interact with cellular macromolecules.

Mutagenicity and Carcinogenicity

  • Mutagenicity Studies:
    • Several studies have indicated that azo compounds can exhibit mutagenic properties. For instance, the compound has been tested using the Ames test, which assesses the mutagenic potential of chemical compounds by measuring their ability to induce mutations in bacterial strains.
    • Results from such studies have shown that certain azo dyes can lead to increased mutation rates in specific strains of Salmonella typhimurium .
  • Carcinogenic Potential:
    • The International Agency for Research on Cancer (IARC) classifies some azo dyes as possibly carcinogenic to humans (Group 2B). This classification is based on evidence from animal studies where exposure to certain azo dyes led to the development of tumors .
    • A study conducted on rodents demonstrated that long-term exposure to similar azo compounds resulted in the formation of bladder tumors, suggesting a potential risk associated with chronic exposure .

Toxicological Data

The toxicological profile of Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]- has been evaluated through various studies:

EndpointResultReference
Acute ToxicityLD50 (oral, rat): >2000 mg/kg
Skin IrritationMild irritant
Eye IrritationSevere irritant
CarcinogenicityPossible carcinogen

Case Studies and Research Findings

  • Environmental Impact:
    • Research indicates that azo dyes, including Benzenamine derivatives, can be persistent in the environment and may undergo reduction processes leading to the formation of aromatic amines, which are known for their toxic effects .
    • A study assessed the biodegradability of various azo dyes and found that while some could be degraded by microbial action, others posed significant environmental risks due to their stability and toxicity .
  • Human Health Implications:
    • Epidemiological studies have suggested a correlation between exposure to certain azo dyes and an increased risk of bladder cancer among workers in dye manufacturing industries .
    • Furthermore, occupational exposure assessments have highlighted the need for stringent regulations concerning the handling and use of these compounds in industrial settings .

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, monohydrochloride is in analytical chemistry, specifically in HPLC techniques.

  • Methodology : The compound can be effectively separated using a reverse phase HPLC method. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid; however, for mass spectrometry applications, phosphoric acid is replaced with formic acid.
  • Benefits : This method allows for the isolation of impurities and is suitable for pharmacokinetic studies due to its scalability and efficiency in preparative separation processes .

Enzyme Activity Staining

Benzenamine derivatives are utilized in biochemical assays to visualize enzyme activity. Specifically:

  • Alkaline Phosphatase Staining : The compound acts as a substrate for alkaline phosphatase, leading to the formation of a red insoluble azo dye. This reaction enables researchers to detect and quantify enzyme activity in various biological samples.

Pharmacokinetics

The compound's solubility (approximately 5 mg/ml) influences its bioavailability and pharmacokinetic properties. This aspect is crucial for drug formulation and therapeutic applications.

Environmental Assessments

This compound falls under the category of azo dyes, which are often evaluated for their environmental impact:

  • Toxicological Studies : Research indicates that certain azo compounds have potential carcinogenic and genotoxic effects. Regulatory bodies have assessed these compounds to ensure safety standards are met in industrial applications .

Case Studies and Research Findings

  • Case Study on HPLC Application :
    • A study demonstrated the effectiveness of using Benzenamine derivatives in HPLC for separating complex mixtures in pharmaceutical research. The results indicated high resolution and reproducibility in detecting specific compounds within a mixture.
  • Enzyme Activity Detection :
    • Research involving the use of this compound for alkaline phosphatase staining showed significant correlation between enzyme activity levels and the intensity of the red azo dye produced, providing a reliable method for quantifying enzyme activity across different biological contexts.
  • Environmental Screening Assessments :
    • A comprehensive screening assessment conducted by Environment and Climate Change Canada evaluated various azo dyes, including Benzenamine derivatives. The findings highlighted concerns regarding their potential health effects, emphasizing the need for continued monitoring and regulation .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, monohydrochloride
  • CAS Registry Number: 2298-13-7 (monohydrochloride); 97-56-3 (base form)
  • Molecular Formula : C₁₄H₁₆ClN₃
  • Molecular Weight : 261.75 g/mol
  • Structure : Azo-linked aromatic amine with methyl substituents at positions 2 (aniline ring) and 2' (toluene ring), protonated as a hydrochloride salt .
  • Key Identifiers :
    • InChIKey : PUDCZUQFOPHIGU-UHFFFAOYSA-N (hydrochloride)
    • LogP : 3.57 (hydrochloride, experimental); 4.301 (base form, calculated) .

Comparison with Similar Compounds

Structural Analogues of Substituted Benzenamines

o-Aminoazotoluene (Base Form)

  • CAS : 97-56-3
  • Formula : C₁₄H₁₅N₃
  • Molecular Weight : 225.29 g/mol .
  • Key Differences: Lacks the hydrochloride group, resulting in higher lipophilicity (logP = 4.301 vs. 3.57 for the hydrochloride) .

4-Chloro-2-methylbenzenamine Hydrochloride

  • CAS: Not explicitly listed in evidence; structurally analogous to entries in (e.g., 4-chloro-2-methylbenzenamine derivatives).
  • Formula : C₇H₉Cl₂N (hypothetical).
  • Comparison :
    • Chlorine substituent enhances electrophilicity, increasing reactivity in coupling reactions compared to methyl groups in the target compound .
    • Lower molecular weight (∼178 g/mol) but reduced thermal stability due to smaller aromatic system.

Functional Analogues in Azo Dyes

C.I. Solvent Yellow 7

  • CAS : 3118-97-6 (example azo dye).
  • Structure: Similar azo linkage but with nitro (-NO₂) and methoxy (-OCH₃) substituents.
  • Comparison: Nitro groups increase polarity, making Solvent Yellow 7 less soluble in organic solvents than the target compound .

4-Methoxy-2-methyl-N-(3-methylphenyl)benzenamine (CAS 721.1070)

  • Regulatory ID : Listed under U.S. EPA’s Significant New Use Rules (SNUR) .
  • Comparison :
    • Methoxy group improves UV stability but reduces solubility in aqueous media compared to the hydrochloride form of the target compound.
    • Applications: Primarily in polymer intermediates rather than dyes.

Physicochemical and Analytical Comparisons

Table 1: Key Properties of Benzenamine Derivatives

Compound Name CAS Molecular Formula MW (g/mol) LogP Application(s)
Target Compound (HCl form) 2298-13-7 C₁₄H₁₆ClN₃ 261.75 3.57 HPLC standards, dyes
o-Aminoazotoluene (base) 97-56-3 C₁₄H₁₅N₃ 225.29 4.30 Industrial dye precursor
4-Chloro-2-methylbenzenamine HCl - C₇H₉Cl₂N ~178 2.8* Reactive intermediates
C.I. Solvent Yellow 7 3118-97-6 C₁₄H₁₃N₃O₂ 263.28 3.9 Solvent dyes

*Estimated based on substituent contributions.

Analytical Behavior:

  • Target Compound : Separated via RP-HPLC (Newcrom R1 column) with MeCN/H₂O/H₃PO₄ .
  • o-Aminoazotoluene: Requires ion-pairing agents for HPLC due to non-polarity .

Preparation Methods

Detailed Preparation Steps

Step Description Reagents/Conditions Notes
1. Diazotization Aromatic amine (e.g., 2-methylaniline) is treated with nitrous acid Sodium nitrite (NaNO2), Hydrochloric acid (HCl), 0–5°C Nitrous acid generated in situ; low temperature to stabilize diazonium salt
2. Coupling Diazonium salt is reacted with 2-methylphenyl amine Slightly alkaline or neutral medium, controlled temperature Coupling occurs at the para position relative to the amino group, forming azo linkage
3. Salt formation The azo compound is isolated as its monohydrochloride salt Addition of HCl or acidification step Enhances compound stability and solubility

Chemical Reaction Scheme

$$
\text{Ar-NH}2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{Ar-N}2^+ \text{Cl}^- + \text{NaCl} + \text{H}2\text{O}
$$

Where Ar-NH2 is 2-methylaniline.

$$
\text{Ar-N}2^+ \text{Cl}^- + \text{Ar'-NH}2 \rightarrow \text{Ar-N=N-Ar'-NH}_2 \cdot \text{HCl}
$$

Where Ar' is 2-methylphenyl group.

Reaction Conditions and Optimization

  • Temperature Control: Diazotization is carried out at low temperatures (0–5°C) to prevent decomposition of the diazonium salt.

  • pH Control: The coupling reaction is typically conducted in a slightly alkaline to neutral pH to facilitate electrophilic substitution.

  • Solvent System: Aqueous acidic medium is used for diazotization, followed by aqueous or mixed solvent medium for coupling.

  • Salt Formation: Final acidification with hydrochloric acid ensures the product is isolated as the monohydrochloride salt, improving crystallinity and handling.

Analytical and Purification Techniques

Summary Table of Preparation Parameters

Parameter Details
Starting materials 2-methylaniline (o-toluidine), 2-methylphenyl amine
Diazotization agent Sodium nitrite (NaNO2) + Hydrochloric acid (HCl)
Temperature (diazotization) 0–5°C
Coupling pH Slightly alkaline to neutral
Solvent Aqueous acidic for diazotization; aqueous or mixed for coupling
Product form Monohydrochloride salt
Purification Reverse phase HPLC (Newcrom R1 column)
Analytical methods HPLC, MS compatible methods

Research Findings and Notes

  • The diazotization-coupling method is the standard approach for synthesizing azo dyes like Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, monohydrochloride, ensuring high yield and purity.

  • The hydrochloride salt form enhances the compound's stability and solubility, which is critical for its application in dye chemistry and biological research.

  • The compound's preparation must be carefully controlled to avoid side reactions and decomposition of the diazonium intermediate.

  • The use of HPLC for analysis and purification supports the production of high-purity material suitable for research and industrial applications.

Q & A

Q. Key Considerations :

  • Control pH and temperature to avoid side reactions (e.g., diazo decomposition).
  • Purify via recrystallization using ethanol or methanol.

Basic: How is the molecular structure of this compound characterized in crystallographic studies?

Methodological Answer:
Structural characterization involves:

  • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal packing and confirm the azo bond geometry. Hydrogen bonding networks involving the hydrochloride group can be analyzed .
  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Assign peaks for methyl (–CH₃), aromatic protons, and the azo group.
    • FTIR : Identify N=N stretching (~1450–1600 cm⁻¹) and NH₃⁺ vibrations (~2500–3000 cm⁻¹) .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:
Contradictions (e.g., unexpected NMR shifts or IR absorptions) require cross-validation:

Multi-Technique Analysis : Combine XRD, NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular weight and connectivity.

Computational Modeling : Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data .

pH-Dependent Studies : Investigate protonation states of the amine and azo groups, which influence spectral properties .

Advanced: What experimental designs are optimal for studying its stability under varying pH and temperature?

Methodological Answer:
Design a matrix of conditions:

  • pH Range : Test aqueous solutions at pH 2–12 (using HCl/NaOH buffers).
  • Temperature : Incubate samples at 25°C, 40°C, and 60°C.
  • Analytical Tools : Monitor degradation via HPLC-UV and LC-MS to identify breakdown products (e.g., aromatic amines from azo bond cleavage) .

Q. Key Findings :

  • Azo compounds degrade under strong acidic/alkaline conditions, releasing carcinogenic aromatic amines .
  • Thermal stability is critical for storage; recommend refrigeration in inert atmospheres.

Basic: What solvents are suitable for dissolving this compound in experimental settings?

Methodological Answer:
Preferred Solvents :

  • Polar aprotic solvents : Dimethyl sulfoxide (DMSO), dimethylformamide (DMF).
  • Alcohols : Methanol, ethanol (limited solubility).
  • Aqueous buffers : Solubility improves in acidic conditions due to protonation of the amine group .

Q. Solubility Table :

SolventSolubility (mg/mL, 25°C)Notes
DMSO~50Ideal for stock solutions
Ethanol~10Limited
Water (pH 2)~5Protonation enhances

Advanced: What are the environmental and health risks associated with this compound in laboratory settings?

Methodological Answer:

  • Carcinogenicity : Classified as a questionable carcinogen with evidence of mutagenicity in in vitro assays .
  • Handling Protocols :
    • Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.
    • Neutralize waste with oxidizing agents (e.g., KMnO₄) to break azo bonds before disposal .

Advanced: How can researchers design experiments to study its interactions with biological macromolecules?

Methodological Answer:

Spectroscopic Binding Studies :

  • UV-Vis Titration : Monitor hypochromic shifts upon DNA interaction.
  • Fluorescence Quenching : Measure binding constants with proteins (e.g., serum albumin).

Molecular Docking : Use AutoDock Vina to predict binding sites on target enzymes or DNA .

Cellular Assays : Evaluate cytotoxicity (MTT assay) and genotoxicity (Comet assay) in cell lines .

Basic: What are its primary applications in academic research?

Methodological Answer:

  • Dye Chemistry : Study azo dye photostability and solvatochromic effects in polymer matrices .
  • Biological Staining : Explore its use as a histological stain (e.g., lipid or protein visualization) .
  • Catalysis : Investigate its role as a ligand in transition-metal complexes for oxidation reactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, monohydrochloride
Reactant of Route 2
Reactant of Route 2
Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, monohydrochloride

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